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molecular formula C8H9BrO B123926 3-Methoxybenzyl bromide CAS No. 874-98-6

3-Methoxybenzyl bromide

Cat. No. B123926
M. Wt: 201.06 g/mol
InChI Key: ZKSOJQDNSNJIQW-UHFFFAOYSA-N
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Patent
US05414001

Procedure details

A solution of 270 ul of 3-methoxybenzyl alcohol in 2.5 ml of dry tetrahydrofuran is cooled to 0° C. and 120 ul PBr3 added, followed by stirring for three hours. The reaction mixture is extracted with ether and the organic layer washed with saturated sodium bicarbonate and evaporated to give the desired product.
Quantity
270 μL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
120 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[CH2:6]O.P(Br)(Br)[Br:12]>O1CCCC1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[CH2:6][Br:12]

Inputs

Step One
Name
Quantity
270 μL
Type
reactant
Smiles
COC=1C=C(CO)C=CC1
Name
Quantity
2.5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
120 μL
Type
reactant
Smiles
P(Br)(Br)Br

Conditions

Stirring
Type
CUSTOM
Details
by stirring for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction mixture is extracted with ether
WASH
Type
WASH
Details
the organic layer washed with saturated sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC=1C=C(CBr)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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